D-glutamine
Overview
Description
D-glutamine is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as the principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .
Mechanism of Action
- Interestingly, free glutamic acid (which is converted into D-glutamine ) cannot cross the blood-brain barrier in appreciable quantities. Instead, it is transformed into L-glutamine, which the brain uses for fuel and protein synthesis .
- This compound regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators. It also activates intracellular signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glutamine can be synthesized through the amidation of glutamic acid. This reaction typically involves the use of ammonia or ammonium salts under controlled conditions. The reaction can be catalyzed by enzymes such as glutamine synthetase, which facilitates the conversion of glutamic acid to this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce this compound by optimizing the metabolic pathways involved in its synthesis. The fermentation process is followed by purification steps to isolate this compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: D-glutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glutamic acid.
Reduction: Reduction reactions can convert this compound to other amino acids.
Substitution: this compound can participate in substitution reactions where its amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed:
Oxidation: Glutamic acid.
Reduction: Various amino acids.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
D-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as trauma, sepsis, and inflammatory bowel diseases.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics.
Comparison with Similar Compounds
L-glutamine: The L-isomer of glutamine, which is more commonly found in nature and has similar metabolic functions.
Glutamic Acid: The precursor to both D-glutamine and L-glutamine, involved in neurotransmission and protein synthesis.
Asparagine: Another amino acid with a similar amide group, involved in protein synthesis and metabolism
Uniqueness of this compound: this compound is unique in its specific role as a nitrogen carrier and its involvement in various metabolic pathways. Unlike L-glutamine, which is more prevalent in biological systems, this compound has specialized applications in research and industry due to its distinct chemical properties .
Properties
IUPAC Name |
(2R)-2,5-diamino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046345 | |
Record name | D-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5959-95-5 | |
Record name | D-Glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02174 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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